molecular formula C50H84CaO15 B1456683 Tenivastatin calcium hydrate CAS No. 530112-57-3

Tenivastatin calcium hydrate

Cat. No. B1456683
CAS RN: 530112-57-3
M. Wt: 965.3 g/mol
InChI Key: ZZURQDTUMWWURH-XVIDMKIDSA-L
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Description

Tenivastatin calcium hydrate, also known as Tenivastatin calcium or Tenivastatin calcium monohydrate, is a compound with the molecular formula 2 C25 H39 O6 . Ca . H2 O and a molecular weight of 929.24 . It is also known by its chemical name: (3R,5R)-7- ( (1S,2S,6R,8S,8aR)-8- ( (2,2-Dimethylbutanoyl)oxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoic acid Calcium hydrate .


Molecular Structure Analysis

The molecular structure of Tenivastatin calcium hydrate is represented by the InChI string: InChI=1/C24H33NO3.C2H2O4/c1-3-25 (4-2)14-16-28-24 (26)21 (18-22-12-8-15-27-22)17-20-11-7-10-19-9-5-6-13-23 (19)20;3-1 (4)2 (5)6/h5-7,9-11,13,21-22H,3-4,8,12,14-18H2,1-2H3; (H,3,4) (H,5,6) . This string provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Scientific Research Applications

Cholesterol Synthesis Inhibition

Tenivastatin is a potent reversible inhibitor of HMG-CoA reductase (HMGCR), the enzyme responsible for cholesterol synthesis in the liver. By inhibiting this enzyme, Tenivastatin effectively reduces the overall cholesterol synthesis in the body, which is crucial for managing hyperlipidemia and reducing the risk of coronary heart disease .

Low-Density Lipoprotein (LDL) Receptor Modulation

This compound increases the number of LDL receptors on cell membranes of liver and extrahepatic tissues. The increased LDL receptor activity leads to enhanced clearance of LDL cholesterol from the bloodstream, which is beneficial for patients with hypercholesterolemia, including those with homozygous and heterozygous familial hypercholesterolemia .

Cardiovascular Disease Prevention

Due to its lipid-lowering effects, Tenivastatin calcium hydrate has a significant role in the prevention of cardiovascular events. It is used in clinical settings to manage and reduce the mortality associated with coronary heart disease by controlling the levels of circulating lipids .

Pharmacokinetic Studies

Tenivastatin calcium hydrate has been the subject of pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies are essential for determining the appropriate dosing regimens for different populations and for assessing drug interactions .

Cytochrome P450 Enzyme Interaction

Research has shown that Tenivastatin interacts with various cytochrome P450 enzymes, such as CYP3A4, CYP2C8, CYP2C9, CYP2D6, and CYP2C19. These interactions are important for predicting drug-drug interactions, especially in patients who are on multiple medications .

Investigational Uses

Tenivastatin calcium hydrate is also being investigated for potential new applications. Clinical trials and studies are exploring its efficacy and safety profile for various other therapeutic uses beyond its primary indication .

Metabolite Analysis

The compound’s metabolites are studied to understand its biotransformation and to identify any potential active or toxic metabolites. This information is crucial for drug development and safety assessments .

hERG Channel Inhibition

Tenivastatin has been identified as an inhibitor of the hERG channel, which is significant for cardiac safety pharmacology. The hERG channel is important for cardiac repolarization, and its inhibition can have implications for drug-induced cardiac arrhythmias .

properties

IUPAC Name

calcium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H40O6.Ca.3H2O/c2*1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;;;;/h2*7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);;3*1H2/q;;+2;;;/p-2/t2*15-,16-,18+,19+,20-,21-,23-;;;;/m00..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZURQDTUMWWURH-XVIDMKIDSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.O.O.O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H84CaO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10201061
Record name Tenivastatin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

965.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tenivastatin calcium hydrate

CAS RN

530112-57-3
Record name Tenivastatin calcium hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0530112573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tenivastatin calcium hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10201061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 530112-57-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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